6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)nicotinamide
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Description
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)nicotinamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Structural and Energetic Analysis in Crystallography
- Molecular Assembly and Crystal Lattice Energetics : Studies on cocrystals of pharmaceutically active compounds, including those with nicotinamide structures, focus on understanding the recognition patterns and energetic features of crystal lattices. The interaction networks in these cocrystals reveal the affinity of various groups towards N-donor compounds, contributing to the design of better pharmaceuticals (Jarzembska et al., 2017).
Synthesis and Characterization of Novel Compounds
- Novel Synthesis Approaches : Research on oxidative carbon-hydrogen bond activation and click chemistry has led to the synthesis of a library of substituted tetrahydropyrans. This work provides access to structurally diverse compounds for screening against various biological targets, demonstrating the utility in creating novel molecules for therapeutic applications (Zaware et al., 2011).
Biological Activity and Potential Therapeutic Applications
- Antifungal Activity : The synthesis of novel 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives has shown significant antifungal activity against important agricultural pathogens. This research illustrates the potential of nicotinamide derivatives in developing new antifungal agents (Liu et al., 2020).
- Antimicrobial Screening : Another study focused on the synthesis of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides. These compounds were screened for in vitro antimicrobial activity, showing some comparable to standard drugs. This highlights the antimicrobial potential of nicotinamide derivatives (Patel & Shaikh, 2010).
Inhibition Studies
- Aquaporin Inhibition : Structural characterization studies of 2-nicotinamido-1,3,4-thiadiazole, a nicotinamide derivative, have provided insights into its role as an inhibitor of biological processes such as aquaporins. This underscores the pharmacological potential of nicotinamide-based compounds in modulating water transport in biological systems (Burnett et al., 2015).
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(18-15-16-5-8-22-15)12-1-2-13(17-9-12)21-10-11-3-6-20-7-4-11/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWAYFANSAMCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.